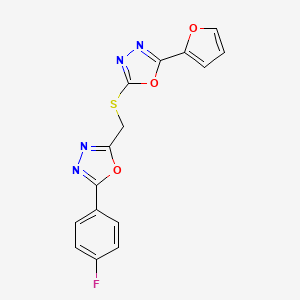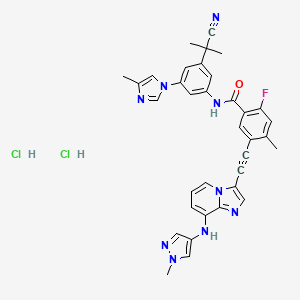
DNA gyrase B-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA gyrase B-IN-3 is a compound that functions as an inhibitor of DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase, such as this compound, are of significant interest due to their potential as antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of DNA gyrase inhibitors often includes steps such as amide bond formation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of high-pressure chromatography and other purification techniques to isolate the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
DNA gyrase B-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
DNA gyrase B-IN-3 has a wide range of scientific research applications, including:
Mecanismo De Acción
DNA gyrase B-IN-3 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activityThe inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death . The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the GyrB subunit.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Coumermycin A1: A coumarin antibiotic that inhibits DNA gyrase by binding to the GyrB subunit.
Uniqueness
DNA gyrase B-IN-3 is unique in its specific binding affinity and inhibitory potency against the DNA gyrase enzyme. Unlike some other inhibitors, this compound may exhibit a different binding mode or interact with distinct amino acid residues within the enzyme, contributing to its effectiveness as an antibacterial agent .
Propiedades
Fórmula molecular |
C14H9Cl2N3O4S |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21) |
Clave InChI |
SEAMOYQPPFJZJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)




